molecular formula C17H14N2O3S B2713012 ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate CAS No. 325733-81-1

ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate

Cat. No.: B2713012
CAS No.: 325733-81-1
M. Wt: 326.37
InChI Key: JYFSJWRCFFVCHH-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate is a complex heterocyclic compound It is characterized by its unique structure, which includes a fused thieno-pyrimido-isoindole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate
  • Methyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate
  • Propyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate

Uniqueness

Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethyl group can also affect the compound’s ability to interact with molecular targets, making it distinct from its methyl or propyl analogs.

Properties

IUPAC Name

ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-3-22-17(21)13-9(2)12-15(20)18-14-11-7-5-4-6-10(11)8-19(14)16(12)23-13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSJWRCFFVCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N3CC4=CC=CC=C4C3=NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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